molecular formula C8H22Cl3N3O2 B3417318 2-aminoethyl 2,6-diaminohexanoate trihydrochloride CAS No. 104068-74-8

2-aminoethyl 2,6-diaminohexanoate trihydrochloride

Cat. No.: B3417318
CAS No.: 104068-74-8
M. Wt: 298.6 g/mol
InChI Key: SAKAHFSYUHWBLG-UHFFFAOYSA-N
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Description

2-aminoethyl 2,6-diaminohexanoate trihydrochloride is a chemical compound with the molecular formula C8H19N3O2.3ClH and a molecular weight of 298.64 g/mol . This compound is known for its unique structure, which includes both amino and ester functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoethyl 2,6-diaminohexanoate trihydrochloride typically involves the reaction of 2,6-diaminohexanoic acid with 2-aminoethanol in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-30°C.

    Solvent: Aqueous or organic solvents such as ethanol.

    Catalyst: Hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

2-aminoethyl 2,6-diaminohexanoate trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-aminoethyl 2,6-diaminohexanoate trihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its amino and ester groups.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2-aminoethyl 2,6-diaminohexanoate trihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-aminoethyl 2,6-diaminohexanoate dihydrochloride
  • 2-aminoethyl 2,6-diaminohexanoate monohydrochloride

Uniqueness

2-aminoethyl 2,6-diaminohexanoate trihydrochloride is unique due to its trihydrochloride form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biological and medical applications where solubility is crucial.

Properties

IUPAC Name

2-aminoethyl 2,6-diaminohexanoate;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O2.3ClH/c9-4-2-1-3-7(11)8(12)13-6-5-10;;;/h7H,1-6,9-11H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKAHFSYUHWBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)OCCN)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276117
Record name 2-aminoethyl lysinate trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70198-23-1, 104068-74-8
Record name L-Lysine, 2-aminoethyl ester, hydrochloride (1:3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070198231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lysine, 2-aminoethyl ester, hydrochloride (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-aminoethyl lysinate trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminoethyl L-lysinate trihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.595
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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